

Timosaponin B-II chemical structure and properties

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Compound of Interest

Compound Name: *Timosaponin Bii*

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An In-depth Technical Guide to Timosaponin B-II: Chemical Structure, Properties, and Biological Activity

Introduction

Timosaponin B-II (TB-II), also known as Prototimosaponin A III, is a prominent steroidal saponin isolated from the rhizomes of *Anemarrhena asphodeloides* Bunge, a plant used in traditional Chinese medicine.[1][2] This document provides a comprehensive overview of Timosaponin B-II, focusing on its chemical structure, physicochemical and pharmacological properties, mechanisms of action, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Timosaponin B-II is a complex steroidal glycoside.[1] Its structure is formally named (3 β ,5 β ,22 α ,25S)-26-(β -D-glucopyranosyloxy)-22-hydroxyfurostan-3-yl 2-O- β -D-glucopyranosyl- β -D-galactopyranoside.[3][4] The molecule consists of a steroidal aglycone core with two sugar chains attached.[3]

Table 1: Physicochemical Properties of Timosaponin B-II

Property	Value	Source
CAS Number	136656-07-0	[1][4][5]
Molecular Formula	C ₄₅ H ₇₆ O ₁₉	[2][4]
Molecular Weight	921.1 g/mol	[4][6]
Purity	≥98%	[4]
Appearance	Crystalline solid	[4]
Solubility	DMF: 30 mg/ml DMSO: 30 mg/ml PBS (pH 7.2): 5 mg/ml Ethanol: Slightly soluble	[4]
Storage	-20°C	[4]
Stability	≥ 4 years at -20°C	[4]

Pharmacological Activities

Timosaponin B-II exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications. Its key pharmacological effects include neuroprotective, anti-inflammatory, antioxidant, anti-dementia, and anti-platelet aggregation properties.[1][7][8]

- **Neuroprotection:** TB-II has demonstrated protective effects on neurons. It can significantly reduce the neurotoxicity induced by beta-amyloid peptide 25-35 in primary neurons.[7][9] This effect is linked to its ability to resist oxidative damage and regulate the cholinergic system.[7][9] It also inhibits the upregulation of BACE1, an enzyme involved in the production of amyloid-β.[1]
- **Anti-Inflammatory and Antioxidant Activity:** TB-II possesses potent anti-inflammatory and antioxidant activities.[1] It has been shown to inhibit the production of pro-inflammatory cytokines.[9][10] In studies involving IL-1β-stimulated cells, TB-II was found to suppress inflammatory pathways and reduce levels of reactive oxygen species (ROS).[11] It also inhibits superoxide generation in human neutrophils.[4]

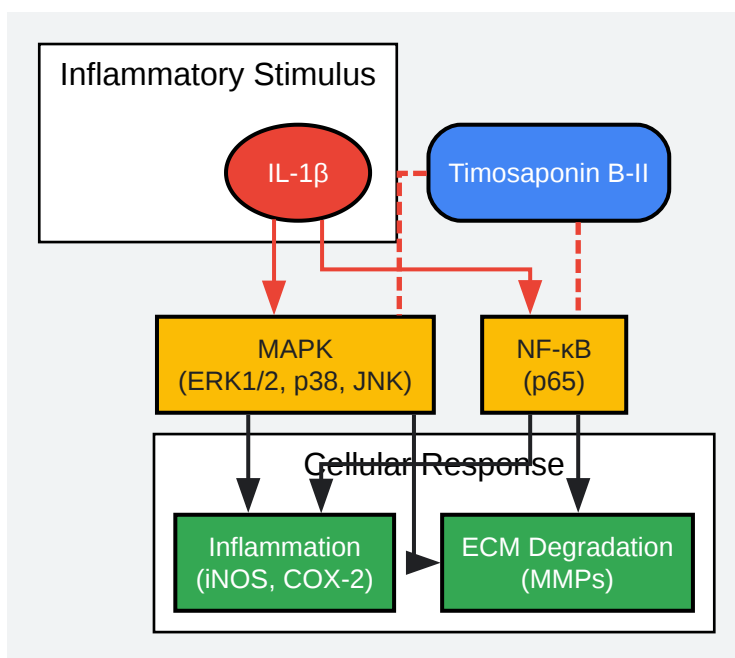
- **Anti-Cancer Activity:** The compound has shown inhibitory activity against the proliferation of various human carcinoma cell lines, including leukemic (HL-60), cervix (HeLa), liver (HepG2, Bel-7402), colon (HT-29), and breast (MDA-MB-468) cells.[\[1\]](#)
- **Cardiovascular Effects:** TB-II inhibits ADP-induced platelet aggregation in rabbit platelet-rich plasma.[\[4\]](#) In ex vivo thrombosis models, it increases activated partial thromboplastin time (APTT) and reduces the weight and length of thrombi.[\[4\]](#)
- **Osteogenic Differentiation:** Recent studies have shown that Timosaponin B-II enhances the osteogenic differentiation of human periodontal ligament stem cells, suggesting potential applications in tissue regeneration.[\[12\]](#)

Mechanism of Action

The diverse pharmacological effects of Timosaponin B-II are mediated through its interaction with multiple cellular signaling pathways.

Inhibition of Inflammatory Pathways

A primary mechanism for TB-II's anti-inflammatory effects is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor- κ B (NF- κ B) signaling pathways.[\[11\]](#) In inflammatory conditions, such as those stimulated by IL-1 β , these pathways are activated, leading to the expression of genes related to inflammation and catabolic events.[\[11\]](#) TB-II treatment significantly inhibits the phosphorylation of key proteins in these pathways, including ERK1/2, p38, JNK, and the p65 subunit of NF- κ B, thereby downregulating the inflammatory response.[\[11\]](#)

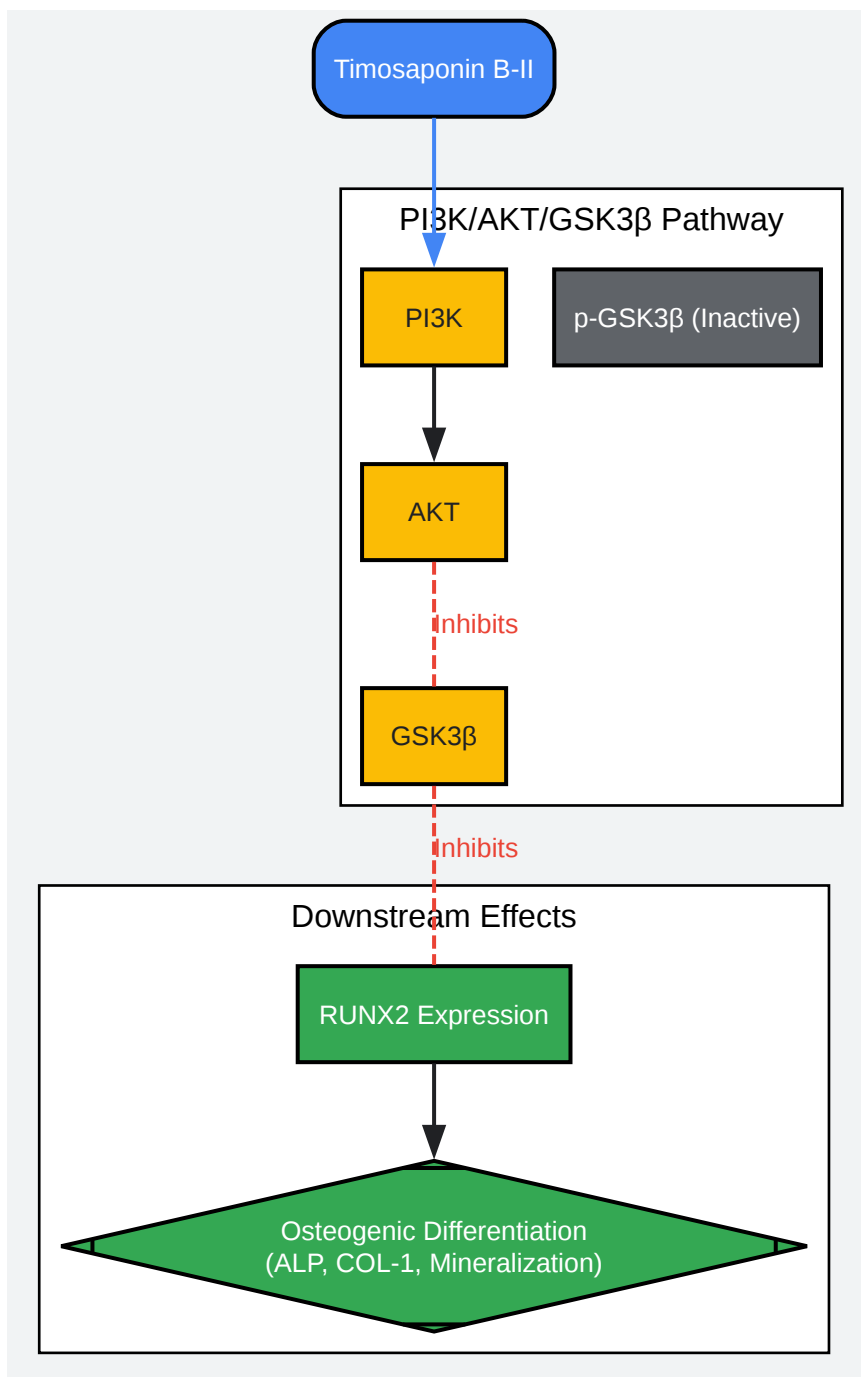


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Inhibition of Inflammatory Pathways by Timosaponin B-II.

Promotion of Osteogenic Differentiation

TB-II promotes osteogenic differentiation by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway.^[12] Activation of PI3K/AKT leads to the inhibitory phosphorylation of GSK3β. This, in turn, promotes the expression of key osteogenic transcription factors like RUNX2, leading to increased alkaline phosphatase (ALP) activity, collagen production, and mineralization.^[12]



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Pro-osteogenic Signaling Pathway of Timosaponin B-II.

Summary of Quantitative Data

Table 2: In Vitro Biological Activities of Timosaponin B-II

Activity	Cell Line	Measurement	Result	Source
Anti-proliferative	HL-60 (leukemic)	IC ₅₀	15.5 µg/mL	[1]
Anti-viral	Vero cells (EV71 infected)	IC ₅₀	4.3 µM	[4]
Anti-inflammatory	Human neutrophils	Superoxide generation inhibition	Effective at 20-100 µM	[4]
Anti-platelet	Rabbit platelet-rich plasma	ADP-induced aggregation inhibition	Effective at 20, 40, 80 mg/ml	[4]
Neuroprotection	Primary neurons (Aβ insult)	Improved metabolic activity	Effective at 10 ⁻⁴ -10 ⁻⁵ mol/L	[7][9]

Table 3: In Vivo Biological Activities of Timosaponin B-II

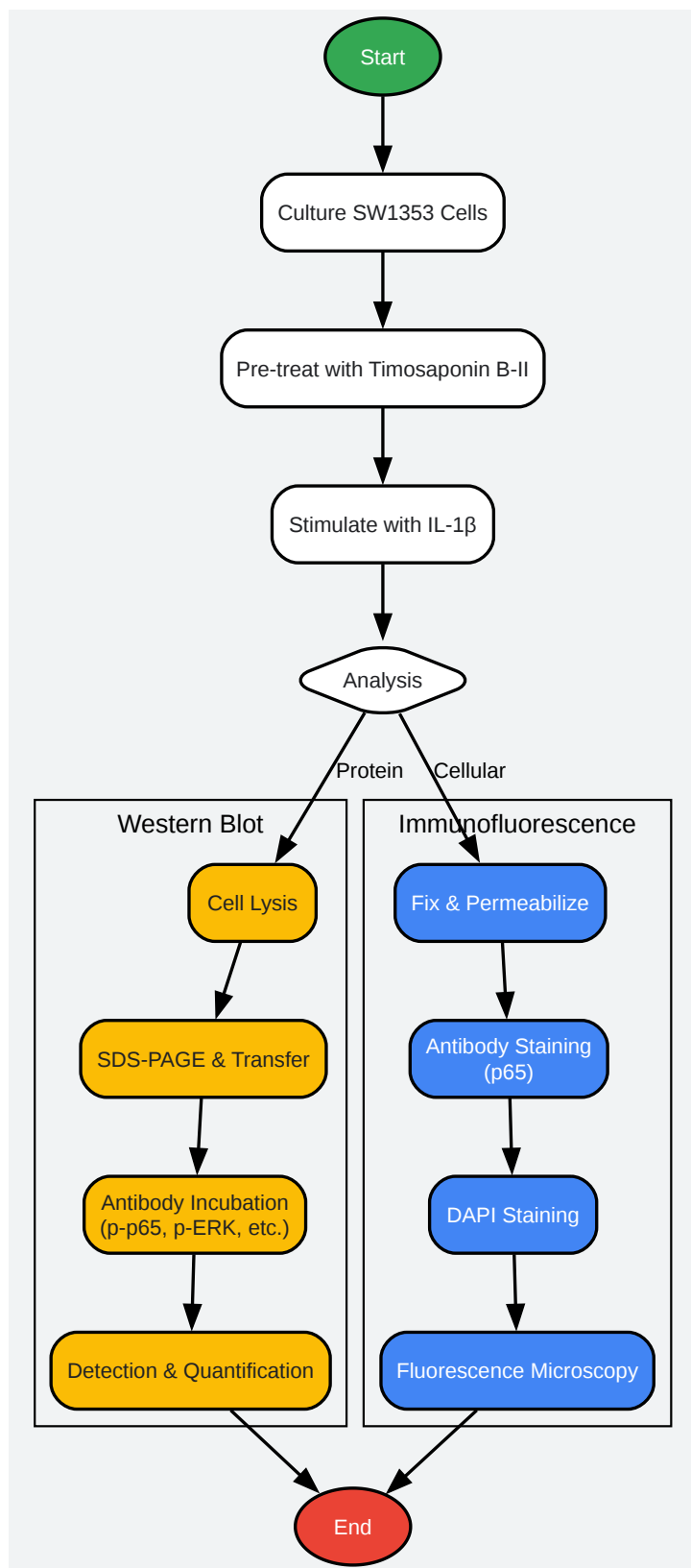
Activity	Animal Model	Dosage	Effect	Source
Antithrombotic	Chandler's ex vivo model	3 and 6 mg/kg	Increased APTT, decreased thrombus size	[4]
Neuroprotection	Rat retina (FeCl ₃ induced)	Not specified	Reduced BACE1, Aβ1-40, β-CTF	[1]
Toxicity Study	Sprague-Dawley Rats	28-day repeated dose	NOAEL proposed at 180 mg/kg	[8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in studies of Timosaponin B-II.

In Vitro Anti-inflammatory Assay in SW1353 Cells

- Cell Culture: Human chondrosarcoma cells (SW1353) are cultured in an appropriate medium.[\[11\]](#)
- Stimulation: Cells are pre-treated with varying concentrations of Timosaponin B-II for a specified time before being stimulated with interleukin-1 beta (IL-1 β) to induce an inflammatory response.[\[11\]](#)
- Western Blot Analysis: To assess the mechanism of action, protein expression levels are measured.[\[11\]](#)
 - Cells are lysed, and protein concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK) and a loading control (e.g., GAPDH).[\[11\]](#)
 - After incubation with secondary antibodies, protein bands are visualized and quantified.[\[11\]](#)
- Immunofluorescence Assay: To observe protein translocation.[\[11\]](#)
 - Cells are fixed, permeabilized, and blocked.
 - Incubation with a primary antibody against the protein of interest (e.g., p65, shown in red).[\[11\]](#)
 - Nuclei are counterstained with DAPI (blue).[\[11\]](#)
 - Images are captured using a fluorescence microscope to visualize the translocation of p65 to the nucleus.[\[11\]](#)



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General In Vitro Experimental Workflow.

In Vivo Dissolution Protocol

For animal studies, proper formulation is critical for bioavailability.

- Stock Solution: Prepare a clear stock solution of Timosaponin B-II using an appropriate solvent like DMSO.[\[1\]](#)
- Co-solvents: Sequentially add co-solvents to the stock solution. A common formulation is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline[\[1\]](#)
- Dissolution: If precipitation occurs, heating and/or sonication can be used to aid dissolution.[\[1\]](#)
- Administration: The final working solution should be prepared fresh on the day of use for in vivo experiments.[\[1\]](#)

Toxicity Studies in Rats

- Animals: Sprague-Dawley rats are used for both acute and repeated-dose toxicity studies.[\[8\]](#)
- Acute Oral Toxicity: A high, single dose (e.g., 4000 mg/kg) is administered, and animals are observed for signs of toxicity and recovery.[\[8\]](#)
- 28-Day Repeated-Dose Study:
 - Animals are divided into groups and receive daily oral doses of Timosaponin B-II (e.g., 60, 180, and 540 mg/kg).[\[8\]](#)
 - Observations include monitoring for clinical signs (e.g., loose stools), body weight changes, and food consumption.[\[8\]](#)

- Urinalysis and blood samples are collected for toxicokinetic analysis to measure systemic exposure and accumulation.[8]
- The No-Observed-Adverse-Effect Level (NOAEL) is determined from these data.[8]

Conclusion

Timosaponin B-II is a multifunctional steroidal saponin with significant therapeutic potential. Its well-characterized anti-inflammatory, neuroprotective, and anti-cancer properties, underpinned by its modulatory effects on key signaling pathways like MAPK/NF-κB and PI3K/AKT, make it a strong candidate for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists aiming to explore the full therapeutic capabilities of this natural compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From *Anemarrhena asphodeloides* Bunge: A Review [frontiersin.org]
- 3. Biotransformation of Timosaponin BII into Seven Characteristic Metabolites by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Timosaponin B II phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. Timosaponin Bii | C45H76O19 | CID 44191234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Timosaponin BII | CAS:136656-07-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Timosaponin B- II Enhances Osteogenic Differentiation of Human Periodontal Ligament Stem Cells via PI3K/AKT/GSK3 β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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